molecular formula C29H44ClN5O18P4 B1678542 Pyronaridine Tetraphosphate CAS No. 76748-86-2

Pyronaridine Tetraphosphate

Katalognummer B1678542
CAS-Nummer: 76748-86-2
Molekulargewicht: 420.2668
InChI-Schlüssel: XBTXQAIQZLVVRR-IAIGYFSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyronaridine Tetraphosphate is an antimalarial drug . It was first synthesized in 1970 and has been in clinical use in China since the 1980s . It is used in combination with artesunate for the treatment of uncomplicated P. falciparum malaria . It also presents a marked antitumor activity and has revealed efficacy for the treatment of other parasitic diseases .


Synthesis Analysis

Two routes to the antimalarial drug Pyronaridine have been described . The first is a linear sequence that includes a two-step, one-pot transformation in an aqueous surfactant medium, leading to an overall yield of 87% . Alternatively, a convergent route utilizes a telescoped three-step sequence involving an initial neat reaction, followed by two steps performed under aqueous micellar catalysis conditions affording Pyronaridine in 95% overall yield .


Molecular Structure Analysis

Its empirical formula is C29H32ClN5O2, yielding a molecular weight of 518 g/mol . The pyronaridine nucleus is based on mepacrine (a 9-aminoacridine) with the addition of an amodiaquine-like side chain .


Chemical Reactions Analysis

The synthesis of Pyronaridine involves a series of chemical reactions, including a two-step, one-pot transformation in an aqueous surfactant medium . The process also involves an initial neat reaction, followed by two steps performed under aqueous micellar catalysis conditions .


Physical And Chemical Properties Analysis

Pyronaridine Tetraphosphate is a yellow, odorless powder with a bitter taste . It is administered as pyronaridine tetraphosphate (56.89% base) .

Wissenschaftliche Forschungsanwendungen

Repurposing for Ebola Virus

Pyronaridine tetraphosphate was identified as a potential candidate for treating Ebola virus (EBOV) infections due to its effective antimalarial properties. Studies suggested that pyronaridine could be repurposed as an antiviral, demonstrating promising results against EBOV and potentially acting as an immunomodulator during infection (Lane et al., 2019).

Pharmacokinetic Analysis

Research focused on understanding the absorption, distribution, excretion, and pharmacokinetics of pyronaridine tetraphosphate in Sprague-Dawley rats. The study revealed significant details about the drug's behavior in the body, including its absorption patterns, peak blood concentration times, and predominant excretion through urine. The findings from this study were comparable to those observed in Phase II clinical trials of pyronaridine/artesunate (Pyramax) conducted in Uganda (Park & Pradeep, 2010).

Combination Therapy for Babesiosis

The potential of pyronaridine tetraphosphate in combination therapy was explored in the context of babesiosis treatment. The study highlighted the synergistic effects of pyronaridine when used in combination with other drugs, indicating its enhanced efficacy compared to monotherapies. The research provided insights into optimal combination ratios and their effects on in vitro parasite growth and in vivo models (El-Sayed et al., 2020).

Physicochemical Properties

Understanding the physicochemical properties of pyronaridine is crucial for its formulation and effectiveness as a drug. A study examined these properties, including UV-Vis spectral analysis, solubility in various solvents, and hydrophobicity index determination. The findings provided valuable data for improving the bioavailability of pyronaridine, especially concerning its oral administration (Adegoke, Babalola, Oshitade, & Famuyiwa, 2006).

Zukünftige Richtungen

Pyronaridine Tetraphosphate has shown promise in the ongoing fight against the SARS-CoV-2 virus responsible for the COVID-19 pandemic . It represents an excellent potential therapeutic candidate for COVID-19 treatment individually, or in combination with other approved antivirals . It also has potential as a therapeutic option for the treatment of highly pathogenic coronaviruses such as SARS-CoV-1, MERS-CoV, and future coronaviruses yet to emerge .

Eigenschaften

IUPAC Name

4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClN5O2.4H3O4P/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35;4*1-5(2,3)4/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32);4*(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUQEKXHQFYULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44ClN5O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998059
Record name Phosphoric acid--4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis[(pyrrolidin-1-yl)methyl]cyclohexa-2,5-dien-1-one (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

910.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyronaridine Tetraphosphate

CAS RN

76748-86-2
Record name Pyronaridine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076748862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis[(pyrrolidin-1-yl)methyl]cyclohexa-2,5-dien-1-one (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyronaridine tetraphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRONARIDINE TETRAPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T289F9ACO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyronaridine Tetraphosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pyronaridine Tetraphosphate
Reactant of Route 3
Reactant of Route 3
Pyronaridine Tetraphosphate
Reactant of Route 4
Reactant of Route 4
Pyronaridine Tetraphosphate
Reactant of Route 5
Reactant of Route 5
Pyronaridine Tetraphosphate
Reactant of Route 6
Reactant of Route 6
Pyronaridine Tetraphosphate

Citations

For This Compound
242
Citations
TR Lane, C Massey, JE Comer… - PLoS neglected …, 2019 - journals.plos.org
… We identified pyronaridine tetraphosphate as a potential candidate as it is an approved drug in the European Union which is currently used in combination with artesunate as a …
Number of citations: 0 journals.plos.org
TR Lane, C Massey, JE Comer, AN Freiberg, H Zhou… - Antiviral research, 2020 - Elsevier
… One of these molecules is the antimalarial pyronaridine tetraphosphate (IC 50 range of 0.82–1.30 μM against three strains of EBOV and IC 50 range of 1.01–2.72 μM against two strains …
Number of citations: 0 www.sciencedirect.com
SH Park, K Pradeep - Journal of biomedicine and biotechnology, 2010 - ncbi.nlm.nih.gov
The main objective of this investigation was to determine the absorption, distribution, excretion, and pharmacokinetics of the antimalarial drug pyronaridine tetraphosphate (PNDP) in …
Number of citations: 0 www.ncbi.nlm.nih.gov
SAES El-Sayed, MA Rizk, AE Ringo, Y Li, M Liu… - Parasitology …, 2021 - Elsevier
The inhibitory efficacies of pyronaridine tetraphosphate (PYR), when used in combination with two novel and potent antibabesial drugs; clofazimine (CF), and MMV396693 were …
Number of citations: 0 www.sciencedirect.com
DW Lee, SK Lee, JH Cho, SS Yoon - Bulletin of the Korean …, 2014 - koreascience.or.kr
… Pyronaridine tetraphosphate (1) is a well-known antimalarial … for the manufacture of pyronaridine tetraphosphate. Each step of its … to produce high quality pyronaridine tetraphosphate. …
Number of citations: 0 www.koreascience.or.kr
Y Liu, Z Zhang, A Wu, X Yang, Y Zhu… - … Process Research & …, 2014 - ACS Publications
… Thus, developing a process for the preparation of pyronaridine tetraphosphate that can control the formation of impurities and does not require tedious purification techniques in obtaining the …
Number of citations: 0 pubs.acs.org
SH Park, K Pradeep, SH Jang - Journal of Labelled …, 2007 - Wiley Online Library
… Abstract: Pyronaridine tetraphosphate is an antimalarial drug which is currently being … We synthesized carbon-14-labelled pyronaridine tetraphosphate (14C-PNDP, 5) by a classical …
MA Rizk, M AbouLaila, SAES El-Sayed… - Infection and Drug …, 2018 - ncbi.nlm.nih.gov
… , combination therapies of highly effective fluoroquinolone antibiotics (enrofloxacin, enoxacin, and trovafloxacin) with diminazene aceturate, luteolin, or pyronaridine tetraphosphate …
Number of citations: 0 www.ncbi.nlm.nih.gov
TR Lane, J Dyall, L Mercer, C Goodin, DH Foil, H Zhou… - Antiviral Research, 2020 - Elsevier
… (tilorone, quinacrine and pyronaridine tetraphosphate) which all demonstrated efficacy in the … We now demonstrate in vitro that pyronaridine tetraphosphate is an inhibitor of Lysotracker …
Number of citations: 0 www.sciencedirect.com
TR Lane, J Dyall, L Mercer, C Goodin, DH Foil, H Zhou… - bioRxiv, 2020 - biorxiv.org
… (tilorone, quinacrine and pyronaridine tetraphosphate) which all demonstrated efficacy in the … We now demonstrate in vitro that pyronaridine tetraphosphate is an inhibitor of Lysotracker …
Number of citations: 0 www.biorxiv.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.